36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane
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Overview
Description
The compound “36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[312223,628,11213,16218,21223,26228,31]nonatetracontane” is a highly complex organic molecule Its structure suggests a large, multi-ring system with numerous ethoxy and ethoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the core ring system followed by the sequential addition of ethoxy and ethoxymethyl groups. Common techniques might include:
Cyclization reactions: to form the core ring structure.
Etherification reactions: to introduce ethoxy and ethoxymethyl groups.
Protecting group strategies: to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity. This might involve:
Catalysis: to improve reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Scale-up processes: to transition from laboratory to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound could undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Reactions might involve:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: like halogens or nucleophiles.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: might yield ketones or carboxylic acids.
Reduction: could produce alcohols or alkanes.
Scientific Research Applications
The compound could have various applications in scientific research, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological molecules and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in materials science or as a catalyst.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. This might involve:
Binding to enzymes or receptors: to modulate their activity.
Interacting with DNA or RNA: to influence gene expression.
Participating in signaling pathways: to alter cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other large, multi-ring systems with extensive functionalization, such as:
Polycyclic aromatic hydrocarbons: .
Fullerenes: .
Dendrimers: .
Uniqueness
The uniqueness of the compound could be highlighted by its specific structure and functional groups, which might confer unique reactivity or biological activity compared to similar compounds.
Properties
IUPAC Name |
36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H154O35/c1-22-85-43-50-57-64(92-29-8)71(99-36-15)78(106-50)114-58-51(44-86-23-2)108-80(73(101-38-17)65(58)93-30-9)116-60-53(46-88-25-4)110-82(75(103-40-19)67(60)95-32-11)118-62-55(48-90-27-6)112-84(77(105-42-21)69(62)97-34-13)119-63-56(49-91-28-7)111-83(76(104-41-20)70(63)98-35-14)117-61-54(47-89-26-5)109-81(74(102-39-18)68(61)96-33-12)115-59-52(45-87-24-3)107-79(113-57)72(100-37-16)66(59)94-31-10/h50-84H,22-49H2,1-21H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXDATQKMIKIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1C2C(C(C(O1)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H154O35 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1724.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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